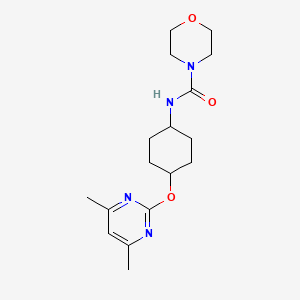
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a complex organic compound often explored for its potential applications in various scientific fields. Its structure consists of a cyclohexyl ring bonded to a pyrimidinyl group through an ether linkage, with a morpholine carboxamide functional group. This unique arrangement confers interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide typically involves multi-step organic reactions:
Formation of the Cyclohexyl Intermediate: : This step can be achieved through catalytic hydrogenation of a suitable precursor, such as cyclohexanone.
Pyrimidinyl Ether Formation: : The dimethylpyrimidine component is often synthesized via condensation reactions involving acetaldehyde and methylamine, followed by etherification.
Morpholine Carboxamide Synthesis: : The final step is the amide coupling reaction between the morpholine derivative and the carboxylic acid intermediate, often facilitated by coupling agents like EDCI or DCC in an organic solvent.
Industrial Production Methods
In an industrial setting, the production scales up using optimized conditions:
Bulk Reactors: : Large-scale hydrogenation reactors for the cyclohexyl component.
Continuous Flow Systems: : For the ether formation step to maintain consistent quality.
Automated Coupling Reactions: : Utilizing high-throughput systems for the final amide coupling.
化学反应分析
Types of Reactions
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : Can involve oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Typically uses reducing agents like LiAlH₄ or NaBH₄.
Substitution Reactions: : These can occur at the pyrimidinyl group using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Conditions such as acidic or basic media can be employed.
Reduction: : Often performed in an inert atmosphere with solvents like THF or ether.
Substitution: : Utilizes conditions like reflux or microwave irradiation.
Major Products Formed
Oxidation: : Can yield ketones or carboxylic acids.
Reduction: : Leads to alcohols or amines.
Substitution: : Can form a variety of substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysts: : Used in the development of novel catalysts for organic transformations.
Material Science: : Incorporated into polymers and resins for enhanced properties.
Biology
Bioactivity Studies: : Investigated for potential antibacterial or antifungal properties.
Medicine
Drug Development: : Explored as a candidate for new pharmaceutical agents.
Industry
Agricultural Chemicals: : Assessed for use in pesticides or herbicides.
作用机制
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Potential targets include enzymes and receptor proteins.
Pathways Involved: : Can involve inhibition of specific biological pathways or activation of signaling cascades.
相似化合物的比较
Similar Compounds
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(phenoxy)cyclohexyl)morpholine-4-carboxamide
Uniqueness
Structural Features: : The dimethylpyrimidinyl group provides distinct reactivity.
Reactivity: : Exhibits unique substitution patterns and reactivity compared to its analogs.
属性
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-11-13(2)19-16(18-12)24-15-5-3-14(4-6-15)20-17(22)21-7-9-23-10-8-21/h11,14-15H,3-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUJDDVQHBAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)



![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B2592961.png)
![1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B2592963.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2592965.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2592969.png)


